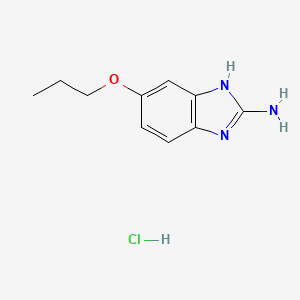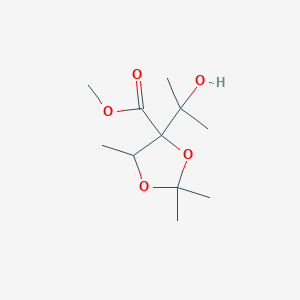
Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (MHTD) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a colorless liquid with a molecular formula of C12H22O5 and a molecular weight of 246.30 g/mol.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and food science. In medicinal chemistry, Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has been found to exhibit antifungal, antibacterial, and anticancer activities. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
In agriculture, Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has been studied for its potential use as a pesticide due to its ability to inhibit the growth of various plant pathogens. In food science, Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has been studied for its potential use as a flavoring agent due to its sweet and fruity odor.
Wirkmechanismus
The mechanism of action of Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate varies depending on its application. In medicinal chemistry, Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has been found to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.
In agriculture, Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has been found to inhibit the growth of various plant pathogens by disrupting their cell membranes and inhibiting their enzyme activity. In food science, Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has been found to enhance the flavor of various food products due to its sweet and fruity odor.
Biochemische Und Physiologische Effekte
Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has been found to have various biochemical and physiological effects depending on its application. In medicinal chemistry, Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has been found to induce apoptosis and inhibit cell proliferation in various cancer cells. It has also been found to exhibit anti-inflammatory and antioxidant activities.
In agriculture, Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has been found to inhibit the growth of various plant pathogens and enhance the growth of various crops. In food science, Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has been found to enhance the flavor of various food products and exhibit antioxidant activity.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has several advantages and limitations for lab experiments. One advantage is its ability to cross the blood-brain barrier, making it a potential drug delivery system for the treatment of various neurological disorders. Another advantage is its ability to inhibit the growth of various bacteria and fungi, making it a potential pesticide for agricultural use.
One limitation is its potential toxicity, which may limit its use in certain applications. Another limitation is its limited solubility in water, which may limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. One direction is the further investigation of its potential use as a drug delivery system for the treatment of various neurological disorders. Another direction is the further investigation of its potential use as a pesticide for agricultural use.
Other future directions include the investigation of its potential use as a flavoring agent in the food industry and the investigation of its potential use as an antioxidant in various applications. Additionally, further studies are needed to determine the safety and toxicity of Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate in various experimental conditions.
Synthesemethoden
Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate can be synthesized via a multistep process that involves the reaction of 2,2,5-trimethyl-1,3-dioxolane-4-methanol with isobutyryl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with methyl chloroformate to yield the final product, Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate.
Eigenschaften
IUPAC Name |
methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O5/c1-7-11(8(12)14-6,9(2,3)13)16-10(4,5)15-7/h7,13H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCTYKJWHMAKRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C)(C(=O)OC)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

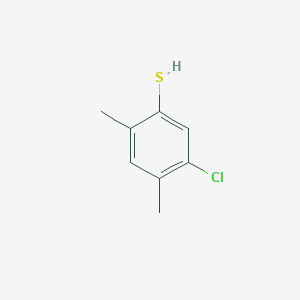

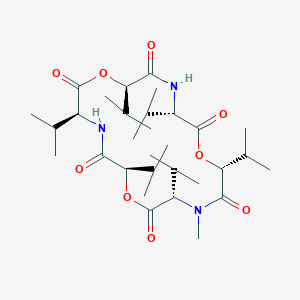
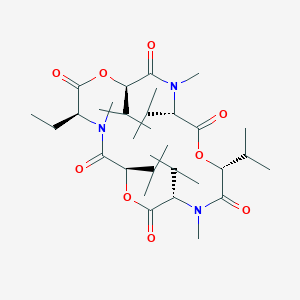
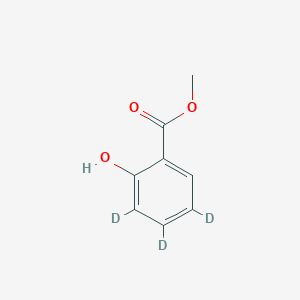
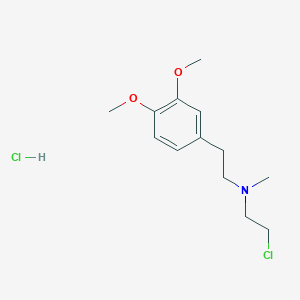
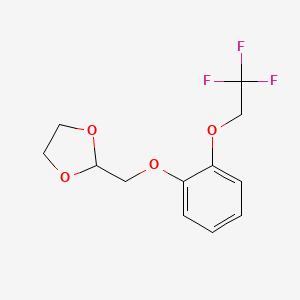
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide](/img/structure/B1145385.png)
